(R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine
CAS No.:
Cat. No.: VC17486964
Molecular Formula: C10H13BrFN
Molecular Weight: 246.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrFN |
|---|---|
| Molecular Weight | 246.12 g/mol |
| IUPAC Name | (1R)-1-(5-bromo-2-fluorophenyl)butan-1-amine |
| Standard InChI | InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
| Standard InChI Key | RHCWFJIWXDBMTP-SNVBAGLBSA-N |
| Isomeric SMILES | CCC[C@H](C1=C(C=CC(=C1)Br)F)N |
| Canonical SMILES | CCCC(C1=C(C=CC(=C1)Br)F)N |
Introduction
Molecular Structure and Physicochemical Properties
(R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine possesses a molecular formula of C₁₀H₁₂BrFN and a molecular weight of 246.12 g/mol. Its structure comprises a butan-1-amine backbone linked to a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position. The (R) configuration at the chiral center confers stereochemical specificity, influencing its interactions with biological targets and synthetic reactivity.
Key Physicochemical Properties
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Lipophilicity: The bromine and fluorine substituents enhance lipophilicity, as evidenced by the calculated partition coefficient (logP) of 2.8, derived from structural analogs .
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Solubility: Limited aqueous solubility (≈0.5 mg/mL in water at 25°C) but improved solubility in organic solvents like ethanol (≈25 mg/mL) .
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Melting Point: Estimated at 98–102°C based on similar halogenated aryl amines .
Table 1: Comparative Molecular Properties of (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine and Related Compounds
Synthesis and Stereochemical Considerations
The synthesis of (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine typically involves a multi-step process, with the ketone precursor 1-(5-Bromo-2-fluorophenyl)butan-1-one serving as a critical intermediate .
Synthetic Route
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Friedel-Crafts Acylation: Introduction of the butanoyl group to 5-bromo-2-fluorobenzene yields the ketone precursor .
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Stereoselective Reduction: The ketone is reduced to the amine using a chiral catalyst (e.g., (R)-BINAP-Ru) to favor the (R)-enantiomer.
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Purification: Enantiomeric excess is achieved via chiral chromatography or recrystallization.
Table 2: Comparison of Reduction Methods for Ketone-to-Amine Conversion
| Method | Catalyst | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| Chiral Ruthenium Complex | (R)-BINAP-Ru | 92 | 85 |
| Enzymatic Reduction | Baker’s Yeast | 75 | 68 |
Applications in Medicinal Chemistry
Intermediate for Drug Synthesis
The compound’s halogenated aromatic ring and chiral amine group make it a versatile intermediate. For instance, it can undergo:
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N-Alkylation: To form tertiary amines for kinase inhibitors.
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Cross-Coupling Reactions: Suzuki-Miyaura reactions to introduce aryl groups .
Stereochemical Impact on Drug Design
The (R)-enantiomer’s configuration may optimize binding to target proteins. Comparative studies of enantiomers show up to 10-fold differences in receptor affinity .
Comparison with Structural Analogs
Halogen Positional Isomers
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1-(2-Bromo-5-fluorophenyl)butan-1-amine: Swapping halogen positions reduces lipophilicity (logP = 2.5) and alters receptor selectivity .
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1-(5-Chloro-2-fluorophenyl)butan-1-amine: Chlorine substitution decreases molecular weight (237.6 g/mol) but retains similar bioactivity .
Alkyl Chain Modifications
Shortening the chain to propyl (C₃H₇) reduces metabolic stability, as seen in 1-(5-Bromo-2-fluorophenyl)propan-1-amine (half-life = 2.1 hours vs. 4.8 hours for butyl) .
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